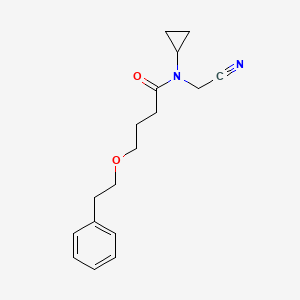
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide is a chemical compound that has been widely used in scientific research. It is also known as CPP-115, and it is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.
作用機序
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels has been shown to have a range of effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase the levels of GABA in the brain. This increase in GABA levels has been shown to have a range of effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. These effects have been linked to the potential therapeutic applications of CPP-115 in the treatment of epilepsy, anxiety disorders, and substance use disorders.
実験室実験の利点と制限
One of the main advantages of using CPP-115 in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA in a more precise and controlled manner. However, one of the limitations of using CPP-115 is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in the treatment of epilepsy, anxiety disorders, and substance use disorders. Another area of interest is the role of GABA in learning and memory, and the potential use of CPP-115 as a cognitive enhancer. Additionally, further research is needed to explore the potential toxicity of CPP-115 and to develop safer and more effective GABA transaminase inhibitors.
Conclusion:
In conclusion, CPP-115 is a potent and selective inhibitor of GABA transaminase that has been widely used in scientific research. Its ability to increase the levels of GABA in the brain has been linked to a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. While there are limitations to its use in lab experiments, CPP-115 has significant potential for further research and therapeutic applications.
合成法
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in scientific literature, and it involves the use of specialized equipment and techniques. However, the specific details of the synthesis method are beyond the scope of this paper.
科学的研究の応用
CPP-115 has been used extensively in scientific research to study the role of GABA in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and substance use disorders. It has also been used to study the effects of GABA on learning and memory, as well as the mechanisms underlying the development of addiction.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-11-12-19(16-8-9-16)17(20)7-4-13-21-14-10-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNUJSRFRNKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCCOCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

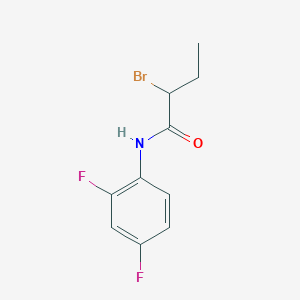
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)
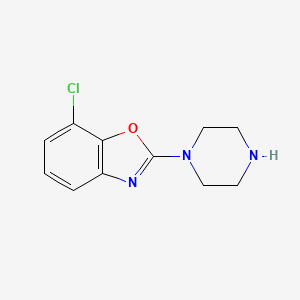
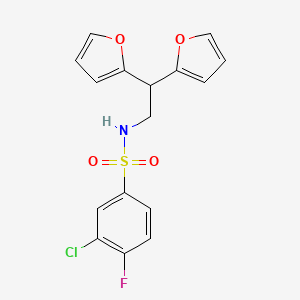
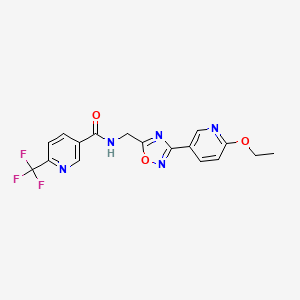
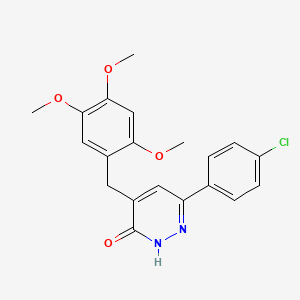


![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)